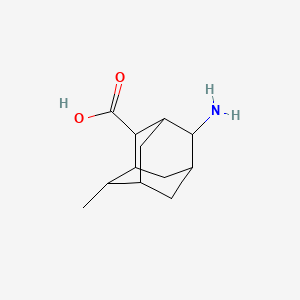
4-AMINO-8-METHYLADAMANTANE-2-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-methyladamantane-2-carboxylic acid is a derivative of adamantane, a polycyclic cage molecule with a diamond-like structure Adamantane derivatives are known for their high symmetry and remarkable properties, making them valuable in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-methyladamantane-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the functionalization of adamantane to introduce the amino and carboxylic acid groups This can be achieved through a series of reactions, including halogenation, amination, and carboxylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-8-methyladamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylic acid group can produce adamantane alcohols.
Aplicaciones Científicas De Investigación
4-Amino-8-methyladamantane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Adamantane derivatives, including this compound, are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-amino-8-methyladamantane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
2-Aminoadamantane: Studied for its potential neuroprotective effects.
3-Amino-5-methyladamantane: Explored for its use in drug delivery systems.
Uniqueness
4-Amino-8-methyladamantane-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold. This dual functionality enhances its chemical reactivity and potential for diverse applications, distinguishing it from other adamantane derivatives.
Propiedades
Número CAS |
187741-10-2 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.289 |
Nombre IUPAC |
4-amino-8-methyladamantane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-5-6-2-7-4-8(5)10(12(14)15)9(3-6)11(7)13/h5-11H,2-4,13H2,1H3,(H,14,15) |
Clave InChI |
ZTBGKZZWOIQFTI-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3N)C(=O)O |
Sinónimos |
Tricyclo[3.3.1.13,7]decane-2-carboxylic acid, 4-amino-8-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















